molecular formula C10H18N2O2S B2876076 tert-butyl N-[carbamothioyl(cyclopropyl)methyl]carbamate CAS No. 1340466-61-6

tert-butyl N-[carbamothioyl(cyclopropyl)methyl]carbamate

Cat. No.: B2876076
CAS No.: 1340466-61-6
M. Wt: 230.33
InChI Key: VXGCYMNFTAGKOZ-UHFFFAOYSA-N
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Description

“tert-butyl N-[carbamothioyl(cyclopropyl)methyl]carbamate” is a chemical compound with the molecular formula C10H19NO3 . It is also known by its IUPAC name, tert-butyl 2-amino-1-cyclopropyl-2-thioxoethylcarbamate . The compound has a molecular weight of 230.33 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18N2O2S/c1-10(2,3)14-9(13)12-7(8(11)15)6-4-5-6/h6-7H,4-5H2,1-3H3,(H2,11,15)(H,12,13) . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not found in the available sources.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Spirocyclopropanated Analogues of Insecticides : tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate was utilized in the synthesis of spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. This work demonstrates the compound's utility in creating structurally novel analogues of existing pesticides, indicating its importance in agricultural chemistry (Brackmann et al., 2005).

  • Enantioselective Synthesis of Carbocyclic Analogues : A derivative of tert-butyl N-[carbamothioyl(cyclopropyl)methyl]carbamate has been crucial in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its role in the synthesis process underscores its value in creating nucleotide analogues for potential therapeutic applications (Ober et al., 2004).

Material Science and Sensor Development

  • Development of Fluorescent Sensory Materials : Benzothiazole-modified carbazole derivatives incorporating tert-butyl groups, related to this compound, were synthesized for the creation of organogels. These materials exhibit strong blue light emission and have been used as sensory materials for detecting volatile acid vapors, showcasing the compound's potential in sensor technology and material science (Sun et al., 2015).

Chemical Reactions and Methodologies

  • Cyclizative Atmospheric CO2 Fixation : A study developed a method for the cyclizative fixation of atmospheric CO2 using unsaturated amines to efficiently produce cyclic carbamates. This research highlights the role of tert-butyl hypoiodite (t-BuOI) in facilitating the reaction, indicating the compound's relevance in environmental chemistry and efforts towards carbon capture technologies (Takeda et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

tert-butyl N-(2-amino-1-cyclopropyl-2-sulfanylideneethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2S/c1-10(2,3)14-9(13)12-7(8(11)15)6-4-5-6/h6-7H,4-5H2,1-3H3,(H2,11,15)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGCYMNFTAGKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CC1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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